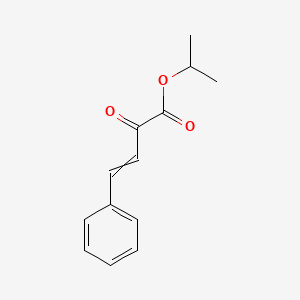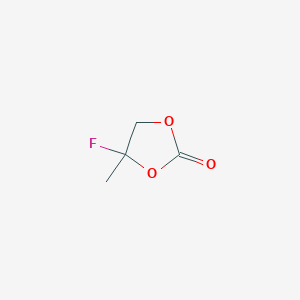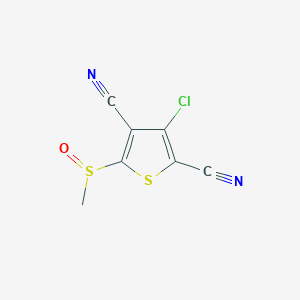
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is a chemical compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of chlorine, methanesulfinyl, and dicarbonitrile groups attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the methanesulfinyl and dicarbonitrile groups may play a role in its biological activity by interacting with specific enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
3-Chloro-2,4-dicyanothiophene: Lacks the methanesulfinyl group but has similar nitrile and chloro groups.
5-(Methanesulfinyl)thiophene-2,4-dicarbonitrile: Similar structure but without the chlorine atom.
Uniqueness
3-Chloro-5-(methanesulfinyl)thiophene-2,4-dicarbonitrile is unique due to the combination of chloro, methanesulfinyl, and dicarbonitrile groups on the thiophene ring
属性
CAS 编号 |
116170-26-4 |
|---|---|
分子式 |
C7H3ClN2OS2 |
分子量 |
230.7 g/mol |
IUPAC 名称 |
3-chloro-5-methylsulfinylthiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C7H3ClN2OS2/c1-13(11)7-4(2-9)6(8)5(3-10)12-7/h1H3 |
InChI 键 |
YWIGZOISJQJKDS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=C(C(=C(S1)C#N)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


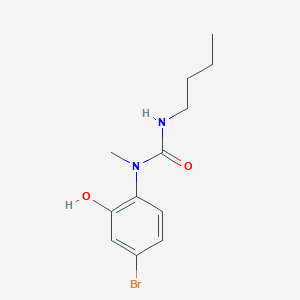
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)

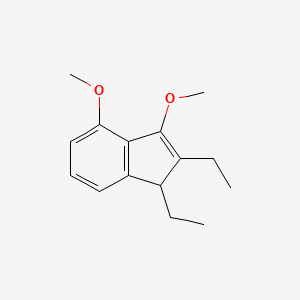

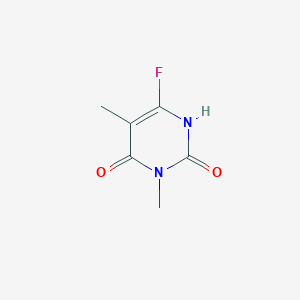


![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)


